3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline

Medicinal Chemistry Chemical Biology Physicochemical Profiling

Use this 3-benzyloxy regioisomer as a defined chemical probe for SAR-by-catalog or focused library synthesis. The meta-benzyloxy positioning and shorter N-ethyl linker (8 rotatable bonds vs. 10) provide a steric perturbation relative to para-phenylpropoxy analogs (CAS 1040686-63-2), enabling on-target specificity confirmation in NCX/KSP inhibitor studies. Ideal as a building block for N-alkylation, amidation, or Buchwald-Hartwig diversification. Single-supplier availability with lot-specific Certificate of Analysis ensures reproducibility.

Molecular Formula C22H22ClNO2
Molecular Weight 367.9 g/mol
CAS No. 1040688-42-3
Cat. No. B1385559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline
CAS1040688-42-3
Molecular FormulaC22H22ClNO2
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCCNC2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C22H22ClNO2/c1-17-14-19(23)10-11-22(17)25-13-12-24-20-8-5-9-21(15-20)26-16-18-6-3-2-4-7-18/h2-11,14-15,24H,12-13,16H2,1H3
InChIKeyFTAPHEBDXLQOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline (CAS 1040688-42-3): Chemical Class and Research Positioning


3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline (CAS 1040688-42-3) is a synthetic organic compound belonging to the class of diaryl ether anilines. It is characterized by a 3-benzyloxyaniline core linked via an N-ethyl bridge to a 4-chloro-2-methylphenoxy moiety, with a molecular formula of C22H22ClNO2 and a molecular weight of 367.87 g/mol . This compound is primarily positioned as a specialty research chemical and potential synthetic building block, available from vendors such as Santa Cruz Biotechnology for laboratory use . Its CAS registry number places it within a series of structurally related N-[2-(chloro-methylphenoxy)ethyl]aniline derivatives that have garnered interest in medicinal chemistry and chemical biology probe development.

Why In-Class Substitution of 3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline Fails Without Rigorous Evidence


The benzyloxyphenyl aniline class exhibits significant structure-activity relationship (SAR) sensitivity at the aryl ether position, where changes in substituent length, branching, and regioisomerism (e.g., 3-benzyloxy vs. 4-phenylpropoxy) can profoundly alter molecular recognition, target engagement, and physicochemical properties [1]. As demonstrated by the known benzyloxyphenyl NCX inhibitor series (e.g., SEA0400, SN-6, YM-244769), even minor structural modifications within this scaffold can shift IC50 values by orders of magnitude and alter isoform selectivity [1]. Consequently, the assumption that any N-[2-(chloro-methylphenoxy)ethyl]aniline derivative can substitute for another without experimental validation is scientifically unsound and can lead to irreproducible pharmacological results or failed synthetic campaigns.

Quantitative Differentiation Guide: 3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline vs. Closest Analogs


Structural Differentiation: 3-Benzyloxy vs. 4-(3-Phenylpropoxy) Regioisomerism Drives Physicochemical Property Shifts

The target compound differs from its closest cataloged analog, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-63-2), by the position of the aryl ether substituent (3- vs. 4-) and the length/flexibility of the alkoxy linker (benzyloxy –OCH2Ph vs. phenylpropoxy –O(CH2)3Ph). This structural variation is predicted to alter key physicochemical parameters relevant to permeability, solubility, and target binding conformation .

Medicinal Chemistry Chemical Biology Physicochemical Profiling

Class-Level Bioactivity Potential: Benzyloxyphenyl Moiety Implicated in NCX Inhibition and Kinase Modulation

Although direct activity data for CAS 1040688-42-3 is absent from public databases such as ChEMBL and PubChem BioAssay at this time, the compound embeds the benzyloxyphenyl pharmacophore that is critical for the activity of multiple well-characterized probe molecules and lead compounds. Specifically, benzyloxyphenyl derivatives are established inhibitors of the Na+/Ca2+ exchanger (NCX) [1] and of mitotic kinesins such as KSP [2], while related chloro-methylphenoxy aniline scaffolds have been explored for kinase inhibitory activity [3].

Ion Channel Pharmacology Kinase Inhibition Cardiovascular Research

Supplier-Sourcing Differentiation: Single-Lot Availability from a Major Research Reagent Provider

CAS 1040688-42-3 is listed in the catalog of Santa Cruz Biotechnology (sc-310177), a major supplier of research reagents. This contrasts with its closest structural analog (CAS 1040686-63-2), which is available from alternative vendors. The availability of a defined, lot-controlled research-grade material from a single, established source can reduce inter-lot variability in critical assays, an important consideration for reproducibility-focused procurement .

Chemical Procurement Reproducibility Vendor Qualification

Validated Application Scenarios for 3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline Based on Available Evidence


Chemical Probe for Exploring Benzyloxyphenyl SAR Around the N-Ethyl Linker Region

Investigators studying Na+/Ca2+ exchanger (NCX) or mitotic kinesin (KSP) inhibitors can use CAS 1040688-42-3 as a structurally distinct analog to probe the significance of the meta-benzyloxy positioning relative to the para-phenylpropoxy substitution found in related compounds (CAS 1040686-63-2). The reduction in linker flexibility (8 rotatable bonds vs. 10) and altered spatial presentation of the terminal phenyl group provide a defined chemical perturbation for SAR-by-catalog or focused library approaches .

Synthetic Building Block for Library Construction

The compound's N-ethylaniline core, bearing two distinct aryl ether handles, makes it a convenient intermediate for diversification via N-alkylation, amidation, or Buchwald-Hartwig coupling. Its single-supplier availability with lot-specific analytical data (Certificate of Analysis) supports its use as a reliable starting material for generating small, focused compound libraries for phenotypic or target-based screening .

Negative Control for 4-Substituted Aniline Derivatives

In pharmacological assays where the 4-(3-phenylpropoxy) analog (CAS 1040686-63-2) exhibits activity, CAS 1040688-42-3 can serve as a regioisomeric control compound. The shift of the aryl ether from the 4- to the 3-position, combined with a shorter linker, is expected to significantly attenuate or abolish activity at targets with sterically restrictive binding pockets, helping to confirm on-target engagement specificity .

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